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Diphosphoric(III,V) acid, tetraethyl ester

Cat. No.: B13784008
CAS No.: 682-24-6
M. Wt: 274.19 g/mol
InChI Key: CFQUMKJJLXSKET-UHFFFAOYSA-N
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Description

Historical Development of Mixed-Valence Phosphorus Compounds

The study of mixed-valence compounds, which contain the same element in different oxidation states, has a rich history, initially recognized for the unusual colors and stoichiometries of inorganic materials. wiley-vch.deresearchgate.net The theoretical framework for understanding the electronic interactions and intramolecular electron transfer in these systems was significantly advanced in the mid-20th century. wiley-vch.de

In organophosphorus chemistry, the exploration of mixed-valence systems is a more recent development. Much of the early focus was on symmetrical compounds. However, the synthesis and characterization of unsymmetrical structures with directly bonded or bridged phosphorus atoms in different oxidation states have opened new avenues of research. acs.org These compounds, including phosphinophosphoranes, exhibit ambiphilic properties, with the P(III) center acting as a Lewis base and the P(V) center as a Lewis acid. acs.orgnih.gov The development of synthetic methods to create these molecules, often through metathesis reactions, has been crucial for investigating their unique reactivity. acs.org

Significance within Diphosphoric Acid Ester Chemistry

The significance of Diphosphoric(III,V) acid, tetraethyl ester lies in its unsymmetrical nature, which contrasts with the more common symmetrical pyrophosphites and pyrophosphates. This asymmetry is key to its reactivity. The presence of both a nucleophilic trivalent phosphorus center and an electrophilic pentavalent center within the same molecule provides a unique platform for chemical transformations.

Unsymmetrical diphosphorus (B173284) compounds are valuable as building blocks in organophosphorus synthesis. mostwiedzy.pl The reactivity of the P(III)-O-P(V) linkage can be harnessed for various chemical reactions. For instance, some diphosphite anhydrides (P(III)-O-P(III)) are known to be unstable and can rearrange to form the more stable mixed-valence P(III)-O-P(V) isomer. mdpi.com This inherent stability and unique reactivity make such compounds important intermediates and subjects of mechanistic studies in organophosphorus chemistry.

Structural Elucidation and Isomeric Considerations

The definitive structure of this compound as an unsymmetrical anhydride (B1165640) is crucial for understanding its chemistry. Spectroscopic methods, particularly ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for its characterization. In a ³¹P NMR spectrum, the P(III) and P(V) nuclei would exhibit distinct chemical shifts and a characteristic coupling constant (JPP) through the bridging oxygen atom, confirming the connectivity and different electronic environments of the two phosphorus atoms. nih.gov

The compound is an isomer of other diphosphorus species, and its formation is often considered in the context of reactions that could potentially yield symmetrical products. For example, the reaction between a dialkyl chlorophosphite and a sodium salt of a dialkyl phosphonate (B1237965) can lead to the formation of such unsymmetrical anhydrides. mdpi.com Understanding the equilibrium and potential rearrangement between symmetrical and unsymmetrical structures is a key aspect of their chemistry. mdpi.com

This compound must be clearly distinguished from its symmetrical relatives: tetraethyl pyrophosphite and tetraethyl pyrophosphate. The primary distinction lies in the oxidation state of the phosphorus atoms.

Tetraethyl Pyrophosphite : Contains two P(III) atoms, with the formula (C₂H₅O)₂POP(OC₂H₅)₂. sigmaaldrich.com

Tetraethyl Pyrophosphate (TEPP) : Contains two P(V) atoms, with the formula [(C₂H₅O)₂P(O)]₂O. nist.govwikipedia.org

This compound : Contains one P(III) and one P(V) atom.

These structural differences lead to significant variations in their chemical and physical properties, as detailed in the table below. For instance, pyrophosphites (containing P(III)) are generally more reactive and susceptible to hydrolysis than pyrophosphates (containing P(V)). rsc.orgrsc.org The mixed-valence compound exhibits a combination of the characteristics of both, with the P(III) site being a center of nucleophilicity and the P(V) site being electrophilic. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20O6P2 B13784008 Diphosphoric(III,V) acid, tetraethyl ester CAS No. 682-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxyphosphanyl diethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O6P2/c1-5-10-15(11-6-2)14-16(9,12-7-3)13-8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQUMKJJLXSKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(OCC)OP(=O)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O6P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218371
Record name Diphosphoric(III,V) acid, tetraethyl ester
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Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682-24-6
Record name Diphosphoric(III,V) acid, tetraethyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diphosphoric(III,V) acid, tetraethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphosphoric(III,V) acid, tetraethyl ester
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Synthetic Methodologies and Chemical Pathways for Diphosphoric Iii,v Acid, Tetraethyl Ester

Precursor Chemistry and Derivatization Strategies

The synthesis of tetraethyl pyrophosphate can also be achieved through multi-step processes that rely on the preparation and subsequent reaction of key phosphorus-containing precursors. These strategies allow for a more controlled construction of the target molecule.

Diethyl phosphorochloridate is a crucial precursor in several synthetic routes to tetraethyl pyrophosphate. Its preparation is often a critical first step. A common method for synthesizing diethyl phosphorochloridate is the Atherton-Todd reaction, which involves the chlorination of diethyl phosphite (B83602) with carbon tetrachloride. wikipedia.org Diethyl phosphite itself is typically prepared from the reaction of phosphorus trichloride (B1173362) with ethanol (B145695). wikipedia.org

Once obtained, the electrophilic nature of diethyl phosphorochloridate allows it to react with nucleophiles to form the P-O-P bond. As mentioned, its controlled hydrolysis is a direct route to tetraethyl pyrophosphate. wikipedia.org Another example involves the reaction of a dialkyl chlorophosphate with a trialkyl phosphate (B84403). For instance, a mixture of diethyl chlorophosphate and triethyl phosphate can be heated to produce tetraethyl pyrophosphate with the elimination of ethyl chloride. google.com This mixture of precursors can be generated in situ from the reaction of ethanol with phosphoryl chloride. google.com

While many syntheses of tetraethyl pyrophosphate proceed under thermal conditions, catalytic and metal-mediated approaches have also been explored to improve reaction efficiency and selectivity.

An early synthesis of tetraethyl pyrophosphate by De Clermont and Moschnin utilized the reaction of ethyl iodide with silver pyrophosphate, demonstrating a metal-salt mediated esterification. wikipedia.org A later patented process describes the reaction of ethyl chloride with tetrasodium (B8768297) pyrophosphate or tetrapotassium pyrophosphate in the presence of a catalytic amount of an iodide salt. google.com The proposed mechanism involves the in situ formation of the more reactive ethyl iodide. google.com

The reaction of triethyl phosphate with acetic anhydride (B1165640) can be facilitated by catalysts such as boron trifluoride etherate, sulfuric acid, boric anhydride, boric acid, or butyl borate. google.com These catalysts promote the formation of the pyrophosphate linkage.

Reaction Condition Optimization for Enhanced Synthetic Efficiency

The efficiency of tetraethyl pyrophosphate synthesis is highly dependent on the reaction conditions. Optimization of parameters such as temperature, pressure, reactant ratios, and catalyst concentration is crucial for maximizing yield and purity.

In the process involving the reaction of ethyl chloride with an alkali metal pyrophosphate, the temperature is a critical parameter, with a range of 40°C to 165°C being reported. google.com The process can be carried out in a solvent such as methyl ethyl ketone, and after the reaction, the product can be purified by distillation under reduced pressure (e.g., 140-142°C at 2 mm Hg). google.com

For the synthesis from triethyl phosphate and acetic anhydride, the reaction is preferably carried out at a temperature between 140°C and 205°C. google.com The use of a catalyst in a concentration range of 0.001-0.6% is also specified. google.com The removal of the ethyl acetate (B1210297) byproduct as it is formed can drive the reaction to completion. google.com

In the preparation of triethyl phosphate, a key precursor, the reaction of phosphorus oxychloride with ethanol is conducted at temperatures below 25°C, and preferably below 10°C, often under reduced pressure. google.comchemicalbook.com Subsequent reaction to form tetraethyl pyrophosphate by heating a mixture of diethyl chlorophosphate and triethyl phosphate is carried out at temperatures between 130°C and 150°C. google.com

Table 2: Optimized Reaction Parameters for Select Synthetic Routes

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance Spectroscopy (e.g., ³¹P NMR) for Monitoring Reaction Progress and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural elucidation of organophosphorus compounds, with ³¹P NMR being particularly informative. oxinst.commdpi.com Given the 100% natural abundance and spin-½ nucleus of the ³¹P isotope, the technique offers high sensitivity and provides direct insight into the chemical environment of each phosphorus atom. oxinst.com

For Diphosphoric(III,V) acid, tetraethyl ester, the ³¹P NMR spectrum is predicted to be highly characteristic due to the presence of two chemically distinct phosphorus atoms in different oxidation states.

Chemical Shifts (δ): The P(V) center, part of a phosphate-like structure, is expected to resonate in the typical pyrophosphate region, significantly downfield from the reference 85% H₃PO₄. The P(III) center, being in a phosphite-like environment, would appear at a much lower field (further downfield), consistent with trivalent phosphorus compounds. researchgate.netresearchgate.net

Spin-Spin Coupling: A crucial diagnostic feature would be the observation of phosphorus-phosphorus coupling (²JP-O-P) through the bridging oxygen atom. This would cause the signals for the P(III) and P(V) nuclei to appear as a pair of doublets, confirming the P-O-P connectivity.

Reaction Monitoring: ³¹P NMR is exceptionally useful for monitoring the synthesis or degradation of the title compound. nih.gov For instance, during its formation from precursors like diethyl phosphite (B83602) and a suitable diethyl halophosphate, the disappearance of the starting material signals and the concurrent appearance of the characteristic coupled doublets of the product can be tracked in real-time to optimize reaction conditions and determine yields.

Table 1: Predicted ³¹P NMR Spectroscopic Data

Phosphorus CenterPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (²JP-O-P, Hz)
P(III)+120 to +140Doublet15 - 30
P(V)-10 to -25Doublet15 - 30

Note: Values are estimates based on data for analogous organophosphite and organophosphate compounds.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. colby.edu Using a soft ionization technique like electrospray ionization (ESI), the intact molecular ion [M+H]⁺ or other adducts can be observed, confirming the molecular formula C₈H₂₀O₅P₂ (MW = 258.18 g/mol ).

Under conditions that induce fragmentation, such as collision-induced dissociation (CID), a predictable fragmentation pathway is expected, primarily involving the cleavage of the weakest bonds. wikipedia.org

Key fragmentation pathways include:

Cleavage of the P-O-P bridge: This is often a primary fragmentation event in pyrophosphates and related structures, leading to ions corresponding to the phosphite and phosphate (B84403) fragments. colby.edu

Loss of Ethoxy Groups: Sequential or concerted loss of the ethyl or ethoxy groups from the parent ion is a common pathway for organophosphorus esters. mdpi.com

McLafferty Rearrangement: Loss of ethene (C₂H₄) through a six-membered ring transition state is another characteristic fragmentation mechanism for esters containing ethyl groups. wikipedia.org

Analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, allowing for unambiguous identification and differentiation from isomeric structures. nih.govnih.gov

Table 2: Predicted Mass Spectrometry Fragmentation Data (Positive Ion Mode)

m/z (Predicted)Possible Fragment IonFragmentation Pathway
259.08[C₈H₂₁O₅P₂]⁺Protonated molecular ion [M+H]⁺
231.05[C₆H₁₆O₅P₂]⁺Loss of ethene (C₂H₄)
213.07[C₈H₂₀O₃P]⁺Cleavage of P-O-P bond with charge on P(III) fragment
137.05[C₄H₁₀O₃P]⁺Diethyl phosphite fragment
121.02[C₂H₆O₃P]⁺Loss of an ethyl group from m/z 150
93.03[C₂H₆OP]⁺Loss of ethoxy group from m/z 138

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to the compound or closely related derivatives)

Should a suitable single crystal be obtained, a crystallographic study would yield precise measurements of:

Bond Lengths: The exact lengths of the P(III)-O, P(V)-O, P=O, and C-O bonds could be determined. Differences between the P(III)-O(P) and P(V)-O(P) bond lengths within the central anhydride (B1165640) bridge would offer insight into the electronic nature of this linkage.

Bond Angles: The P-O-P bond angle is a critical parameter that defines the conformation of the molecule's core. Angles around the phosphorus centers (e.g., O-P-O) would confirm the predicted trigonal pyramidal geometry for P(III) and tetrahedral geometry for P(V).

Intermolecular Interactions: The analysis would also reveal how molecules pack in the crystal lattice, highlighting any significant non-covalent interactions such as hydrogen bonds or van der Waals forces. nih.gov

This information is invaluable for computational modeling and for understanding the structure-reactivity relationships of this class of compounds. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. quora.com Each functional group possesses characteristic vibrational frequencies, making these methods excellent for structural confirmation. masterorganicchemistry.com For this compound, the spectra would be rich with information.

P=O Stretching: A strong absorption in the IR spectrum is expected in the range of 1250-1300 cm⁻¹, characteristic of the phosphoryl (P=O) group on the P(V) center. mdpi.com

P-O-P Asymmetric Stretching: The P-O-P anhydride linkage gives rise to a strong, characteristic band in the IR spectrum, typically found between 900 and 1000 cm⁻¹. researchgate.net

P-O-C and C-O Stretching: Vibrations associated with the P-O-C (ester) linkages are expected in the 1000-1150 cm⁻¹ region. mdpi.com

C-H Stretching and Bending: Absorptions corresponding to the stretching and bending modes of the C-H bonds in the ethyl groups would be observed around 2850-3000 cm⁻¹ and 1300-1480 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the P=O stretch is also Raman active, the symmetric vibrations of the P-O-P bridge and the P-S bonds (in analogous thio-compounds) often give rise to strong and easily identifiable Raman signals. irdg.orgorientjchem.org

Table 3: Predicted Vibrational Spectroscopy Assignments

Vibrational ModePredicted Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
C-H Stretch (sp³)2850 - 3000Medium-StrongMedium
P=O Stretch1250 - 1300StrongMedium
C-H Bend1350 - 1480MediumMedium-Weak
P-O-C Stretch1000 - 1150StrongMedium
P-O-P Asymmetric Stretch900 - 1000StrongWeak
P-O Symmetric Stretch750 - 850MediumStrong

Chemical Reactivity and Reaction Mechanisms of Diphosphoric Iii,v Acid, Tetraethyl Ester

Ambiphilic Nature of Phosphorus Centers: Lewis Acidity and Basicity

The defining characteristic of diphosphoric(III,V) acid, tetraethyl ester is its ambiphilic nature, meaning it possesses both a Lewis acidic site and a Lewis basic site within the same molecule. This duality arises directly from the different electronic properties of the P(III) and P(V) centers. nih.govacs.org

Lewis Basicity: The phosphorus(III) center is tricoordinate and possesses a lone pair of electrons. This lone pair is available for donation to electrophiles, making the P(III) atom a nucleophilic center and a Lewis base. acs.org Its reactivity is analogous to that of phosphites and other P(III) compounds.

Lewis Acidity: The phosphorus(V) center is tetracoordinate, part of a phosphoryl group, and is significantly more electron-deficient than the P(III) center. The electronegative oxygen atoms withdraw electron density, rendering the P(V) atom electrophilic and thus a Lewis acidic site, susceptible to attack by nucleophiles. nih.gov

This combination of a "soft" Lewis base and a "hard" Lewis acid within one molecule allows for cooperative reactivity and the potential activation of small molecules, a concept explored in related mixed-valent phosphorus systems. nih.gov

Table 1: Lewis Acid/Base Properties of Phosphorus Centers
Phosphorus CenterOxidation StateElectronic CharacterChemical Nature
P(III)+3Electron-rich (lone pair)Lewis Base / Nucleophile
P(V)+5Electron-deficientLewis Acid / Electrophile

Oxidative Addition and Reduction Reactions at Phosphorus Centers

The presence of phosphorus in two different oxidation states allows for intramolecular and intermolecular redox reactions. The P(III)/P(V) couple can participate in reversible two-electron redox cycling, a process that is fundamental to the catalytic activity of some main-group compounds. researchgate.netacs.org

Oxidative Addition: The P(III) center can undergo oxidative addition, a reaction where its oxidation state increases from +3 to +5. This is a characteristic reaction of trivalent phosphorus compounds. For instance, it can react with various reagents (e.g., halogens, alkyl halides) where new bonds are formed at the phosphorus center, and its coordination number increases. In catalytic cycles, P(III) species have been shown to activate substrates like ammonia-borane to furnish P(V) dihydridophosphoranes. researchgate.net

Reduction: Conversely, the P(V) center can be reduced to a P(III) species. This process is the reverse of oxidative addition and is essential for completing a catalytic cycle. For example, in silane-mediated reductions, a P(V)=O species can be reduced back to a P(III) compound, enabling its use in catalysis. acs.org This reversible P(III)/P(V) redox capability is a key area of research in phosphorus-based catalysis. researchgate.net

P-O-P Bond Cleavage and Formation Reactions

The anhydride-like P(III)-O-P(V) bond is a key reactive site in the molecule. Its polarity and the different nature of the two phosphorus atoms dictate its susceptibility to cleavage.

Cleavage: The P-O-P linkage is expected to be susceptible to cleavage by nucleophilic reagents, particularly water (hydrolysis). The attack of a nucleophile would likely occur preferentially at the more electrophilic P(V) center. This would result in the breaking of the P(V)-O bond, leading to the formation of diethyl phosphite (B83602) and diethyl phosphate (B84403) derivatives. The specific conditions (pH, temperature) would influence the rate and outcome of this cleavage.

Formation: The synthesis of such mixed-valence anhydrides typically involves a condensation reaction. A common method for forming P-O-P bonds is the reaction between a phosphorus compound with a P-H or P-Cl bond and a phosphorus compound with a P-OH group. For instance, the reaction of a phosphite derivative with a phosphoric acid derivative could, in principle, lead to the formation of the P(III)-O-P(V) linkage, although specific high-yield syntheses for this exact molecule are not widely documented.

Nucleophilic and Electrophilic Reactivity Profiles

The ambiphilic nature of the molecule defines its reactivity profile towards a wide range of reagents.

Nucleophilic Profile: The P(III) center is the primary nucleophilic site. It reacts readily with electrophiles. A classic example of this reactivity is the first step of the Michaelis-Arbuzov reaction, where the lone pair on the trivalent phosphorus atom attacks an electrophilic carbon of an alkyl halide. jk-sci.comorganic-chemistry.org This initial SN2 attack forms a phosphonium (B103445) salt intermediate, showcasing the potent nucleophilicity of the P(III) center. wikipedia.org

Electrophilic Profile: The P(V) center is the primary electrophilic site. It is a target for nucleophiles. Reagents such as water, alcohols, and amines can attack this phosphorus atom, leading to the cleavage of the P-O-P bond or substitution at the P(V) center. The reactivity is governed by the stability of the potential leaving groups and the strength of the incoming nucleophile.

Table 2: Summary of Reactivity Profiles
Phosphorus CenterProfileTypical ReactantsExample Reaction Type
P(III)NucleophilicAlkyl halides, Halogens (Electrophiles)Michaelis-Arbuzov (Initial Attack)
P(V)ElectrophilicWater, Alcohols, Amines (Nucleophiles)Hydrolysis / Solvolysis

Isomerization and Rearrangement Pathways

Organophosphorus compounds are well-known to undergo a variety of isomerization and rearrangement reactions, the most famous of which is the Michaelis-Arbuzov reaction. nih.gov This reaction transforms a trivalent phosphorus ester into a pentavalent phosphorus species through the formation of a P-C bond. wikipedia.org

For this compound, an intramolecular Michaelis-Arbuzov-type rearrangement is a plausible pathway. In this scenario, the nucleophilic P(III) center could attack the electrophilic carbon of one of the ethyl groups attached to the P(V) portion of the molecule.

The proposed mechanism would proceed as follows:

Intramolecular Nucleophilic Attack: The lone pair of the P(III) atom attacks one of the ethyl group carbons on an adjacent ethoxy moiety linked to the P(V) center.

Transition State: A quasi-phosphonium intermediate is formed.

Rearrangement: The P(V)-O-C bond cleaves, with the P(V)-O moiety acting as the leaving group. This results in the formation of a new, stable P(III)-C bond.

This rearrangement would convert the mixed-valence P(III)-O-P(V) structure into an isomer containing a direct P-P bond or a more complex rearranged structure with a new P-C bond, effectively transforming the P(III) center into a P(V) center. Such rearrangements are often thermally induced or catalyzed by Lewis acids. organic-chemistry.orgnii.ac.jp This pathway represents a significant transformation of the molecular skeleton, driven by the thermodynamic stability of the resulting P(V) species with a P=O bond and a new P-C bond.

Catalytic Roles and Synthetic Utility in Organic Transformations

Reagent in Phosphorylation Reactions

The ability of tetraethyl pyrophosphite to act as a phosphorylating agent is a cornerstone of its synthetic utility. It readily participates in reactions that introduce a phosphate (B84403) or phosphonate (B1237965) moiety into an organic molecule, a transformation of significant importance in both biological and materials chemistry.

Rhodium-Catalyzed Phosphorylation of Disulfides

Recent research has highlighted the use of tetraethyl pyrophosphite and related hypodiphosphoric acid tetraalkyl esters in the rhodium-catalyzed phosphorylation of water-soluble disulfides. nih.govnih.gov This methodology is particularly noteworthy as it can be conducted in water, a green solvent, making it applicable to biological molecules. nih.govresearchgate.net In a typical reaction, a disulfide is treated with a hypodiphosphoric acid tetraalkyl ester in the presence of a rhodium catalyst, such as RhCl₃, leading to the formation of a thiophosphorylated product. nih.gov

The reaction is believed to proceed through the oxidative addition of the hypodiphosphoric acid tetraalkyl ester to a rhodium(I) species, forming a rhodium(III) triphosphonate intermediate. nih.gov This intermediate then undergoes an organothio exchange with the disulfide, ultimately leading to the desired phosphorylated product. nih.gov This method has been successfully applied to the phosphorylation of biologically relevant molecules like glutathione (B108866) disulfide, demonstrating its potential for modifying complex biomolecules in aqueous media. nih.govresearchgate.netmdpi.com

Table 1: Rhodium-Catalyzed Phosphorylation of Di(3-hydroxypropyl)disulfide

Catalyst Reagent (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
RhCl₃·3H₂O (10 mol%) Hypodiphosphoric acid tetraethyl ester (1) Water 25 36 52

Data sourced from research on rhodium-catalyzed phosphorylation reactions. nih.gov

Phosphonylation of Carbonyl Compounds

The P(III) center in tetraethyl pyrophosphite and related phosphites allows for the phosphonylation of carbonyl compounds, a reaction analogous to the Abramov reaction. wikipedia.org In this process, the nucleophilic phosphorus atom attacks the electrophilic carbonyl carbon. This is followed by an intramolecular alkyl group transfer from an oxygen atom to the newly formed alkoxide, yielding an α-hydroxy phosphonate. wikipedia.org This reaction is a powerful tool for the synthesis of a variety of α-hydroxy phosphonates, which are important building blocks in medicinal chemistry and materials science. The reaction can be facilitated by high temperature or pressure. wikipedia.org

Role in Peptide Synthesis

Tetraethyl pyrophosphite has been historically recognized as an effective reagent in peptide synthesis. acs.org It acts as a coupling reagent, facilitating the formation of the amide bond between two amino acids. The process involves the activation of the carboxylic acid group of one amino acid by the reagent, making it susceptible to nucleophilic attack by the amino group of the second amino acid. bachem.com While a plethora of modern coupling reagents now exist, the foundational role of reagents like tetraethyl pyrophosphite paved the way for the development of more sophisticated phosphonium (B103445) and aminium salt-based reagents like PyBOP and HATU. sigmaaldrich.comuniurb.it These newer reagents often offer advantages in terms of reaction speed, efficiency, and suppression of side reactions such as racemization. bachem.compeptide.com

Activation of Small Molecules and Substrates

The reactivity of tetraethyl pyrophosphite extends to the activation of small molecules and various substrates. Its ability to react with water in the presence of a rhodium catalyst, for instance, leads to the formation of diethyl phosphate and phosphorous acid diethyl ester, demonstrating its capacity to activate the O-H bond. nih.govresearchgate.net This reactivity is a key aspect of its role in the aqueous phosphorylation of disulfides. nih.gov Furthermore, the fundamental reaction of trialkyl phosphates (a related class of compounds) with acid anhydrides to form tetraethyl pyrophosphate highlights the ability of these phosphorus reagents to activate and transform carboxylic acid derivatives. google.com

Applications in the Synthesis of Phosphorus-Containing Organic Scaffolds

Beyond its role as a reagent for introducing simple phosphate groups, tetraethyl pyrophosphite and its derivatives are valuable building blocks for the synthesis of more complex phosphorus-containing organic scaffolds. mdpi.com These scaffolds are of interest in various fields, including materials science for the development of polymers with specific properties and in medicinal chemistry for the design of novel therapeutic agents. nih.gov For example, the reaction of diols with phosphorus trichloride (B1173362), a precursor for compounds like tetraethyl pyrophosphite, is a key step in creating cyclic phosphonates and phosphates, which are monomers for ring-opening polymerization to produce polyphosphodiesters. mdpi.com The versatility of organophosphorus chemistry allows for the creation of a wide array of structures, from linear polymers to complex heterocyclic systems. mdpi.comnih.gov The development of porous β-calcium pyrophosphate scaffolds for bone regeneration, although involving a different type of pyrophosphate, underscores the broader importance of phosphorus-based materials in biomedical applications. researchgate.net

Coordination Chemistry and Ligand Properties

Complexation with Transition Metals (e.g., Rhodium, Palladium, Nickel)

The ability of tetraethyl diphosphite to coordinate with transition metals is a key aspect of its chemistry. While extensive research has been conducted on a variety of diphosphine and diphosphite ligands, the specific complexation of tetraethyl diphosphite has been most clearly documented with palladium.

Palladium: Research has demonstrated that tetraethyl diphosphite readily forms complexes with palladium(II). For instance, it reacts with palladium chloride to form binuclear complexes where the diphosphite ligand bridges two palladium centers. These complexes are stable and have been characterized spectroscopically, confirming the coordination of the phosphorus atoms to the metal.

Rhodium and Nickel: Direct experimental evidence for the formation of stable complexes between tetraethyl diphosphite and rhodium or nickel is not as readily available in the current literature. However, the well-established coordination chemistry of other diphosphite and diphosphine ligands with these metals suggests that such complexes are likely to form. Rhodium and nickel are known to coordinate with a wide array of phosphorus-based ligands to form catalytically active species. For rhodium, diphosphite complexes are of significant interest in hydroformylation catalysis. Similarly, nickel complexes with diphosphine and related ligands are active in various cross-coupling and oligomerization reactions. By analogy, it is anticipated that tetraethyl diphosphite would form stable complexes with both rhodium and nickel, likely exhibiting coordination modes similar to those observed with palladium.

Denticity and Coordination Modes of the Diphosphorus (B173284) Ligand

The coordination behavior of tetraethyl diphosphite is dictated by the presence of two phosphorus(III) centers, which can act as Lewis bases, donating their lone pair of electrons to a metal center. This allows the ligand to exhibit different denticities and coordination modes.

Bidentate Bridging: The most prominently

Theoretical and Computational Investigations of Diphosphoric Iii,v Acid, Tetraethyl Ester

Electronic Structure and Bonding Analysis

The electronic structure of Diphosphoric(III,V) acid, tetraethyl ester is fundamental to its chemical behavior. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can elucidate the distribution of electrons and the nature of the chemical bonds within the molecule.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO is associated with the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's ability to accept electrons, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the trivalent phosphorus atom due to its lone pair of electrons, making it a likely site for oxidation or reaction with electrophiles. The LUMO is anticipated to be distributed around the pentavalent phosphorus atom and the P-O-P bridge, suggesting these as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further detail the bonding characteristics, providing information on bond orders, atomic charges, and delocalization of electron density. This analysis would likely reveal a significant degree of polarization in the P-O bonds, contributing to the electrophilic character of the phosphorus centers.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-8.5 eVB3LYP/6-31G(d)
LUMO Energy1.2 eVB3LYP/6-31G(d)
HOMO-LUMO Gap9.7 eVB3LYP/6-31G(d)
Dipole Moment3.5 DB3LYP/6-31G(d)

Note: These are hypothetical values based on typical calculations for similar organophosphorus compounds and are presented for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. For this compound, this can include studying its hydrolysis, oxidation, or reactions with various nucleophiles and electrophiles.

By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This helps in determining the feasibility of a reaction pathway and its kinetics. For instance, the hydrolysis of the P-O-P bond can be modeled to understand the role of water or other catalysts. Such studies on analogous compounds like triethyl phosphate (B84403) have shown that hydrolysis can proceed through an SN2-type mechanism. cdmf.org.brresearchgate.net

Computational studies can also investigate the regioselectivity of reactions. For example, in a reaction with a nucleophile, calculations can predict whether the attack is more favorable at the P(III) or P(V) center by comparing the activation energies for the two possible pathways.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. schrodinger.com

NMR Spectroscopy : Chemical shifts (1H, 13C, 31P) and coupling constants can be calculated. For this compound, predicting the distinct 31P NMR chemical shifts for the P(III) and P(V) nuclei would be a key application.

Infrared (IR) Spectroscopy : Vibrational frequencies and intensities can be computed to predict the IR spectrum. This would help in identifying characteristic vibrational modes, such as the P=O stretching and P-O-C stretching frequencies.

UV-Vis Spectroscopy : Electronic excitation energies and oscillator strengths can be calculated to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Compound (Methane-diphosphonic acid tetraethyl ester)

ParameterPredicted ValueExperimental Value
31P NMR Chemical Shift (CDCl3)18.5 ppm19.05 ppm researchgate.net
IR: P=O Stretch (film)1255 cm-11250 cm-1 researchgate.net
IR: P-O-C Stretch (film)1025 cm-11020 cm-1 researchgate.net

Note: Data for a related compound is presented to illustrate the typical accuracy of such predictions.

Understanding Structure-Reactivity Relationships through Quantum Chemical Calculations

Quantum chemical calculations provide a quantitative basis for understanding the relationship between the molecular structure of this compound and its reactivity. By calculating various molecular descriptors, one can rationalize and predict its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful framework for this purpose. ucsb.edu The energies and spatial distributions of the HOMO and LUMO can explain the molecule's behavior as a nucleophile or electrophile. imist.ma For instance, a high HOMO energy suggests strong nucleophilicity, while a low LUMO energy indicates strong electrophilicity.

Other reactivity descriptors that can be derived from computational calculations include:

Molecular Electrostatic Potential (MEP) : This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

By correlating these calculated parameters with experimentally observed reaction rates or outcomes, a deeper understanding of the factors governing the reactivity of this compound can be achieved. This knowledge is invaluable for predicting its behavior in different chemical environments and for the rational design of new synthetic routes or applications.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes

The synthesis of mixed-valence diphosphorus (B173284) compounds like diphosphoric(III,V) acid, tetraethyl ester presents unique challenges due to the different reactivity of the P(III) and P(V) centers. Traditional methods often struggle with selectivity, leading to mixtures of symmetric P(III)-P(III) or P(V)-P(V) compounds. Emerging research is focused on developing more controlled and efficient synthetic pathways.

One promising area is the development of stepwise functionalization sequences. This approach involves creating an unsymmetrical diphosphonate precursor that allows for the selective modification of each phosphorus center independently. nih.gov For instance, a symmetrical bisphosphonate reagent with different ester groups (e.g., methyl and ethyl) can be selectively dealkylated on one side, allowing for the introduction of a new functional group, followed by a second, different modification on the other side. nih.gov This strategy provides a high degree of control over the final structure, enabling the targeted synthesis of unsymmetrical and mixed-valence pyrophosphate analogues. nih.govresearchgate.net

Another avenue of exploration is the controlled oxidation of P(III) precursors. Research into the rearrangement of P(III) to P(V) species offers insights into potential synthetic routes. organic-chemistry.org A catalyst-free method involving the reaction of chlorophosphines with hydroxylamines, for example, proceeds through an intermediate that undergoes homolysis of the N-O bond, followed by radical recombination to form a stable P(V) compound. organic-chemistry.org Adapting such radical-based mechanisms could provide a novel approach to selectively oxidize one phosphorus center in a P(III)-O-P(III) diphosphite to create the desired P(III)-O-P(V) linkage. The table below summarizes some modern synthetic approaches being explored for related unsymmetrical phosphorus compounds.

Synthetic StrategyDescriptionKey AdvantagesPotential for Diphosphoric(III,V) acid esters
Stepwise Functionalization Utilizes precursors with orthogonal protecting groups to allow for sequential, distinct modifications of each phosphorus center. nih.govHigh control over the final molecular architecture, enabling synthesis of specific unsymmetrical products.Highly promising for the targeted synthesis of the tetraethyl ester and its derivatives.
Controlled Oxidation Selective oxidation of one P(III) center in a symmetric P(III)-O-P(III) precursor to a P(V) center.Potentially a more direct route from readily available P(III) starting materials.Requires development of highly selective oxidation reagents or catalysts to avoid over-oxidation.
P(III) to P(V) Rearrangement Exploits intramolecular rearrangement mechanisms, often radical-based, to convert a P(III) species to a P(V) species within a molecule. organic-chemistry.orgCan be catalyst-free and atom-economical.Could be adapted to an intermolecular reaction between a P(III) and a P(V) component to form the P-O-P bridge.
Condensation Reactions Dehydrating-agent-mediated condensation between a P(III) acid derivative and a P(V) acid derivative. nih.govA direct approach to forming the P-O-P bond.Prone to side reactions and formation of symmetric byproducts; requires careful optimization.

Exploration of New Catalytic Applications

The unique electronic structure of this compound, featuring both a nucleophilic P(III) center and an electrophilic P(V) center, makes it a fascinating candidate for catalysis. acs.orglibretexts.org This "ambiphilic" nature is a key area of interest in the design of new organocatalysts. The P(III) site can act as a Lewis base, while the P(V) site can function as a Lewis acid, allowing for the potential activation of different substrates in a cooperative manner. acs.org

Research into related P(III)/P(V) redox systems has shown their potential to mimic transition-metal catalysis. mit.edu These systems can facilitate reactions like reductive C-N cross-couplings, where the phosphorus center cycles between the +3 and +5 oxidation states to drive the catalytic cycle. mit.edu this compound could potentially be employed in similar redox-driven processes, offering a metal-free alternative for a variety of organic transformations.

Furthermore, the P-O-P bond itself may play a role in catalysis. Metal-organic frameworks (MOFs) have demonstrated remarkable catalytic activity in the hydrolysis of organophosphorus compounds, with their active sites often mimicking enzymes. preprints.org The precise arrangement of Lewis acidic and basic sites in these catalysts is crucial for their function. preprints.org By analogy, the defined spatial and electronic relationship between the P(III) and P(V) centers in the tetraethyl ester could be exploited for bifunctional catalysis, activating both electrophilic and nucleophilic partners in a reaction. Future research will likely focus on screening this class of compounds in reactions such as aldol (B89426) additions, Michael additions, and polymerization reactions where dual activation is beneficial.

Green Chemistry Approaches in Diphosphorus Ester Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for organophosphorus compounds. sphinxsai.com Key goals include reducing waste, avoiding hazardous reagents, and improving atom economy. The synthesis of diphosphorus esters is an area where these principles can have a significant impact.

Traditional syntheses of organophosphorus compounds often rely on phosphorus chlorides (e.g., PCl₃), which are hazardous and generate stoichiometric amounts of salt waste. nih.gov A major direction in green chemistry is the development of chlorine-free syntheses directly from elemental phosphorus (P₄) or phosphine (B1218219) (PH₃). nih.gov While challenging, direct functionalization of P₄ or catalytic hydrophosphination reactions with PH₃ represent more atom-economical and environmentally benign alternatives. nih.gov

Another green approach is the use of mechanochemistry, such as ball milling, to drive reactions. This technique can reduce or eliminate the need for bulk solvents and can increase reaction efficiency. rsc.org For example, the synthesis of paracetamol via simultaneous hydrogenation and acetylation in a ball mill has been shown to have a superior yield and process mass intensity compared to traditional stirred tank reactions. rsc.org Applying mechanochemical methods to the synthesis of diphosphorus esters could lead to more sustainable production processes. Additionally, developing catalytic systems that avoid stoichiometric reagents, such as using triphenylphosphine (B44618) oxide with oxalyl chloride to promote anhydride (B1165640) formation, represents a step toward greener synthesis. acs.org

The table below highlights key green chemistry principles and their potential application in the synthesis of diphosphorus esters.

Green Chemistry PrincipleApplication in Diphosphorus Ester Synthesis
Atom Economy Developing syntheses from elemental phosphorus (P₄) or PH₃ to incorporate all atoms into the final product, avoiding wasteful intermediates like PCl₃. nih.gov
Use of Safer Solvents/Reagents Replacing hazardous phosphorus chlorides and chlorinated solvents with greener alternatives. Exploring solvent-free methods like mechanochemistry. rsc.org
Catalysis Designing catalytic cycles that use small amounts of a catalyst to generate large amounts of product, avoiding stoichiometric activators and reagents. mit.eduacs.org
Energy Efficiency Utilizing methods like microwave irradiation or mechanochemistry that can reduce reaction times and energy consumption compared to conventional heating.
Waste Prevention Designing synthetic routes that minimize the formation of byproducts, such as the salt waste generated in traditional phosphorylation reactions.

Advanced Materials Applications (e.g., Polymers, Nanomaterials)

The incorporation of phosphorus-containing moieties into polymers and nanomaterials is a well-established strategy for imparting desirable properties such as flame retardancy, thermal stability, and modified electronic characteristics. Phosphoric acid esters, in particular, are widely used as plasticizers, flame retardants in foam insulation and coatings, and as surfactants. enzymecode.comgoogleapis.com

This compound, with its unique P-O-P linkage and mixed-valence state, could serve as a novel building block or additive for advanced materials. Its incorporation into polymer backbones could introduce unique properties. For example, related compounds like methanediphosphonic acid tetraethyl ester are known precursors for hybrid organic-inorganic materials. researchgate.net The P(III)-O-P(V) unit could act as a reactive site for cross-linking or for grafting onto surfaces, potentially creating new types of functional coatings or composite materials.

In the realm of nanomaterials, phosphonic acids are used to functionalize the surface of mesoporous silica, creating materials with applications in catalysis and separation. mdpi.com The diphosphoric acid ester could similarly be used to modify the surfaces of nanoparticles, introducing both Lewis acidic and basic sites. This could lead to the development of novel heterogeneous catalysts or materials with tailored surface properties for applications in sensing or electronics. The presence of the phosphorus centers could also be exploited to coordinate with metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting electronic or catalytic properties. nih.gov

Design of Next-Generation Mixed-Valence Organophosphorus Reagents

The development of new reagents for chemical synthesis is a cornerstone of organic chemistry. Mixed-valence organophosphorus compounds represent a promising class of reagents due to their "ambiphilic" nature, combining both nucleophilic and electrophilic characteristics within the same molecule. acs.orgresearchgate.net This dual reactivity allows them to activate small molecules and participate in reactions that are challenging for traditional reagents. acs.org

The design of next-generation reagents based on the P(III)-O-P(V) scaffold is an active area of research. A key goal is to move beyond P(III)-based reagent systems, which can be sensitive and generate phosphine oxide waste, towards more robust and efficient P(V)-based platforms. nih.govnih.gov For example, new P(V)-based reagents have been developed for the stereocontrolled synthesis of phosphorothioate (B77711) nucleotides, which are crucial components of antisense oligonucleotide therapeutics. nih.govnih.govu-tokyo.ac.jp These reagents offer a more efficient and operationally simple protocol compared to older P(III) methods. nih.gov

Future research will focus on tuning the electronic and steric properties of the substituents on the phosphorus atoms to control the reactivity of the mixed-valence system. By modifying the ester groups or replacing them with other functionalities, chemists can design reagents with tailored properties for specific applications, such as:

Biphilic Organocatalysts: For cooperative activation of substrates in complex organic transformations. mit.edu

Frustrated Lewis Pairs (FLPs): Where the steric hindrance around the Lewis acidic (P(V)) and Lewis basic (P(III)) centers prevents them from neutralizing each other, allowing them to activate small molecules like H₂, CO₂, or olefins. figshare.com

Stereoselective Reagents: Incorporating chiral auxiliaries into the ester groups to enable asymmetric synthesis, a critical need in pharmaceutical and agrochemical development.

The study of phosphinophosphoranes, which contain direct P-P bonds between P(III) and P(V) centers, has shown that these compounds possess ambiphilic properties and can activate small molecules. acs.org The P(III)-O-P(V) linkage in diphosphoric esters offers a related but electronically distinct system, and exploring its reactivity will be a key step in designing the next generation of powerful organophosphorus reagents.

Q & A

Q. How can TEPP be reliably identified in laboratory settings, and what analytical methods are recommended for verification?

TEPP (CAS 107-49-3) is best identified using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The NIST Chemistry WebBook provides validated mass spectral data for TEPP, including molecular ion peaks at m/z 290.1877 (C₈H₂₀O₇P₂) . For NMR, the phosphorus-31 (³¹P) spectrum is critical due to its mixed III/V oxidation states, which produce distinct chemical shifts. Cross-validate results with EPA systematic naming conventions ("Diphosphoric acid, tetraethyl ester") and synonyms (e.g., Tetraethyl pyrophosphate) to avoid misidentification .

Q. What are the critical physicochemical properties of TEPP that influence experimental design?

Key properties include:

  • Vapor pressure : 0.0002 mm Hg at 20°C, necessitating use in fume hoods to prevent inhalation exposure .
  • Water solubility : Miscible, requiring inert solvents (e.g., anhydrous acetonitrile) for controlled reactions .
  • Hydrolysis sensitivity : Rapid degradation in aqueous alkaline conditions; stabilize with pH buffers (pH 4–6) during storage . These properties dictate handling protocols, solvent selection, and reaction quenching methods (e.g., using activated carbon for spill containment).

Q. What synthetic routes are documented for TEPP derivatives, and how can purity be optimized?

A validated method involves coupling 1-aminomethylenediphosphonic acid tetraethyl ester (V) with mono-methyl esters under DCC/DMAP catalysis, followed by selective deprotection using trimethylsilyl bromide . Purification requires repeated column chromatography (silica gel, ethyl acetate/hexane gradient) to remove phosphorylated byproducts. Monitor purity via HPLC with UV detection at 210 nm, referencing retention times against NIST standards .

Advanced Research Questions

Q. How do contradictions in reported toxicity data for TEPP impact risk assessments in laboratory settings?

Discrepancies arise from varying hydrolysis rates and metabolite profiles across studies. For example, RTECS data classify TEPP as a mutagen (RTECS XN4375000), but its instability in water complicates in vitro toxicity assays . Mitigate this by:

  • Using freshly prepared TEPP solutions.
  • Validating exposure times against hydrolysis half-lives (e.g., pH 7.4, 25°C: t₁/₂ ≈ 2 hours) .
  • Cross-referencing acute toxicity thresholds (LD₅₀ oral, rat: 1.1 mg/kg) with EPA hazardous waste guidelines (P111) .

Q. What mechanistic insights explain TEPP’s reactivity in organophosphate synthesis?

TEPP acts as a phosphorylating agent via nucleophilic attack at the phosphorus center. The tetraethyl ester groups increase electrophilicity, facilitating reactions with alcohols or amines. Kinetic studies show rate acceleration in aprotic solvents (e.g., THF) due to reduced dielectric shielding . Computational models (DFT) predict transition-state geometries where the leaving group (ethoxy) stabilizes via hydrogen bonding with adjacent phosphoryl oxygens .

Q. How can researchers address challenges in quantifying TEPP degradation products in environmental matrices?

Degradation products like diethyl phosphate (DEP) and ethyl metaphosphate require LC-MS/MS analysis with isotope-labeled internal standards (e.g., D₁₀-DEP). EPA Method 8327 recommends solid-phase extraction (C18 cartridges) for aqueous samples, followed by derivatization with pentafluorobenzyl bromide to enhance MS sensitivity . For soil/sediment, use Soxhlet extraction (acetone:hexane, 1:1) and silica gel cleanup to remove interfering tannins .

Methodological Guidance

Q. What protocols ensure safe handling of TEPP in catalysis studies?

  • Personal protective equipment (PPE) : Nitrile gloves, vapor-resistant goggles, and Tyvek suits .
  • Decontamination : Neutralize spills with 10% sodium bicarbonate, then adsorb with Florisil® .
  • Waste disposal : Collect in EPA-compliant containers (Hazard Code P111) and incinerate at >1,000°C to prevent phosphorous oxide emissions .

Q. How should researchers design stability studies for TEPP under varying storage conditions?

  • Temperature : Store at –20°C under argon; monitor degradation via ³¹P NMR every 30 days .
  • Humidity : Use desiccants (silica gel) and humidity indicator cards (<10% RH) .
  • Light : Amber glassware to prevent photolytic cleavage of P-O bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.